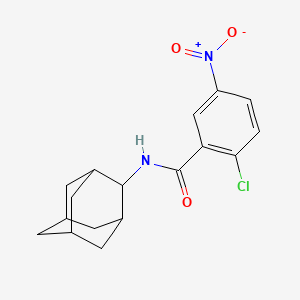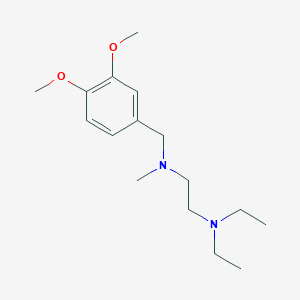![molecular formula C15H13Cl2NO2S B5758381 N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5758381.png)
N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a thioamide derivative of acetanilide and is known for its unique chemical properties, which make it an ideal candidate for scientific research.
Mecanismo De Acción
The mechanism of action of CMPT involves its binding to the active site of PTP1B, which leads to the inhibition of its activity. This, in turn, results in the activation of insulin signaling pathways, leading to improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
Studies have shown that CMPT has significant biochemical and physiological effects, including improved glucose tolerance, increased insulin sensitivity, and reduced blood glucose levels. Additionally, CMPT has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMPT is its high selectivity for PTP1B, which makes it an ideal candidate for the study of insulin signaling pathways. However, one of the limitations of CMPT is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of CMPT, including the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with other enzymes and proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of CMPT and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide, or CMPT, is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selectivity for PTP1B and its biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its potential and to explore its interactions with other enzymes and proteins.
Métodos De Síntesis
The synthesis of CMPT involves the reaction of 3-chloro-4-methoxyaniline and 4-chlorobenzenethiol in the presence of a strong base, such as potassium hydroxide, in a solvent such as dimethylformamide. The reaction is carried out under controlled conditions, and the product is purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
CMPT has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of focus has been its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling, and its inhibition has been shown to be effective in the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-14-7-4-11(8-13(14)17)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQHNOZPVPXVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)
![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)







